An In-depth Technical Guide to 1-Benzylpiperidin-4-one Oxime: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzylpiperidin-4-one Oxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 1-Benzylpiperidin-4-one oxime. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Identity and Properties
1-Benzylpiperidin-4-one oxime is a heterocyclic compound belonging to the piperidine class. Its structure features a piperidine ring with a benzyl group attached to the nitrogen atom and an oxime functional group at the 4-position.
Table 1: Physicochemical Properties of 1-Benzylpiperidin-4-one Oxime
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O | [1][2] |
| Molecular Weight | 204.27 g/mol | [1] |
| CAS Number | 949-69-9 | [1][2] |
| Appearance | White to slightly off-white crystalline solid | [3] |
| Melting Point | Not explicitly available in the searched literature. A derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, has a melting point of 340.5 - 342.0 K (67.35 - 68.85 °C). | [4] |
| Boiling Point | Data not available for the oxime. The precursor, 1-Benzyl-4-piperidone, has a boiling point of 134 °C at 7 mmHg. | [5] |
| Solubility | Generally insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [3] |
| LogP | 1.90 | [2] |
Structural Information
The structure of 1-Benzylpiperidin-4-one oxime has been elucidated through various spectroscopic methods and X-ray crystallography of its derivatives.
Chemical Structure
Caption: 2D structure of 1-Benzylpiperidin-4-one oxime.
Conformational Analysis
X-ray diffraction studies on derivatives of 1-Benzylpiperidin-4-one oxime, such as 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, have confirmed that the piperidone ring adopts a chair conformation .[4] This is the most stable conformation for six-membered rings, minimizing steric strain.
Spectroscopic Data
The identity and purity of 1-Benzylpiperidin-4-one oxime can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 1-Benzylpiperidin-4-one Oxime
| Technique | Data | Source(s) |
| ¹H NMR | Spectral data available, though specific shifts for the parent compound are not fully detailed in the provided search results. For a derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, characteristic signals include aromatic protons (δ 7.17-7.56 ppm), benzylic protons (δ 3.58 ppm), and piperidine ring protons (δ 2.39-2.73 ppm). | [4] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 128-131 ppm. The C=N carbon of the oxime is observed around 155.3 ppm. | [6][7] |
| IR Spectroscopy | Characteristic peaks include N-O stretching (around 939 cm⁻¹) and C=N stretching. | [6] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 204. The top peak is often observed at m/z = 91, corresponding to the benzyl fragment. | [1] |
Experimental Protocols
Synthesis of 1-Benzylpiperidin-4-one Oxime
A common method for the synthesis of 1-Benzylpiperidin-4-one oxime involves the reaction of 1-Benzyl-4-piperidone with hydroxylamine hydrochloride.[6]
Materials:
-
1-Benzyl-4-piperidone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
Procedure:
-
Dissolve 1-Benzyl-4-piperidone (0.01 mol) in boiling methanol (45 ml).
-
Add a small amount of sodium acetate to the solution.
-
In a separate flask, dissolve hydroxylamine hydrochloride (0.01 mol) in methanol.
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Add the hydroxylamine hydrochloride solution to the boiling solution of 1-Benzyl-4-piperidone with stirring.
-
Reflux the reaction mixture for 4 hours on a water bath.
-
After cooling, the solid product (1-Benzylpiperidin-4-one oxime) precipitates.
-
Filter the solid and recrystallize from methanol to obtain the purified product.
Caption: General workflow for the synthesis of 1-Benzylpiperidin-4-one oxime.
Biological Activity and Potential Applications
Derivatives of 1-Benzylpiperidin-4-one oxime have demonstrated a range of biological activities, suggesting their potential as scaffolds for drug development.
Cytotoxic and Antimitotic Activity
Several studies have reported the cytotoxic effects of N-benzylpiperidin-4-one oximes against various cancer cell lines, including human cervical cancer (HeLa) cells.[1][8] The IC₅₀ value for one derivative, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, was found to be 13.88 μM against HeLa cells.[8] The antimitotic activity has also been investigated, showing that these compounds can inhibit cell division.[6][9]
Mechanism of Action
While the precise signaling pathways are not fully elucidated for the parent compound, studies on related piperidone derivatives suggest potential mechanisms of action:
-
Induction of Apoptosis: Some piperidone-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This may involve the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[10]
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Inhibition of Angiogenesis: Certain derivatives have been suggested to inhibit the intracellular pro-angiogenic transcription factor (HIF), which could disrupt the formation of new blood vessels that tumors need to grow.[10]
Caption: Postulated mechanisms of anticancer activity for piperidin-4-one derivatives.
Conclusion
1-Benzylpiperidin-4-one oxime is a versatile heterocyclic compound with a well-defined structure and accessible synthesis. The demonstrated cytotoxic and antimitotic activities of its derivatives make it a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the mechanisms of action and to optimize the structure for enhanced potency and selectivity.
References
- 1. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]



